molecular formula C16H15Cl3N2O2S B492562 1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine CAS No. 667912-00-7

1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine

Cat. No.: B492562
CAS No.: 667912-00-7
M. Wt: 405.7g/mol
InChI Key: SJNLHERYIRGPSH-UHFFFAOYSA-N
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Description

1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with chlorophenyl and dichlorophenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 3,4-dichlorophenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or dichlorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activation, thereby modulating a biological pathway.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine
  • 1-(3-Chlorophenyl)sulfonyl-4-(4-chlorophenyl)piperazine
  • 1-(3,4-Dichlorophenyl)sulfonyl-4-(3-chlorophenyl)piperazine

Uniqueness

1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and dichlorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N2O2S/c17-12-2-1-3-14(10-12)24(22,23)21-8-6-20(7-9-21)13-4-5-15(18)16(19)11-13/h1-5,10-11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNLHERYIRGPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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